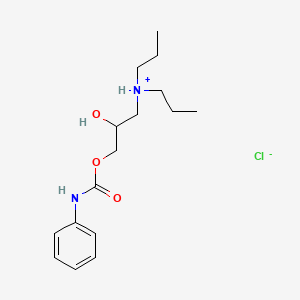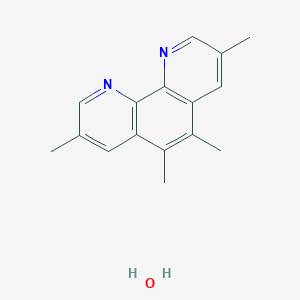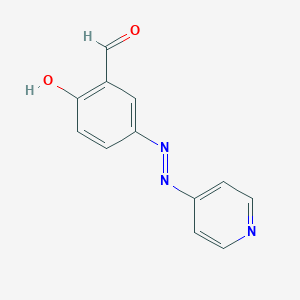
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde is an aromatic azo compound that features a hydroxyl group, a pyridine ring, and an aldehyde group. This compound is part of the larger class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are widely used in various industries due to their vibrant colors and significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde typically involves the diazotization of 4-aminopyridine followed by coupling with 2-hydroxybenzaldehyde. The reaction conditions often include acidic environments to facilitate the diazotization process. The reaction of this compound with n-alkyl bromides can generate novel azo pyridinium salts in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzoic acid.
Reduction: 2-Hydroxy-5-(pyridin-4-yl)benzylamine.
Substitution: Various alkylated derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, the aldehyde group can participate in nucleophilic addition reactions, and the azo group can undergo reduction to form amines. These interactions can affect various molecular targets and pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde can be compared with other azo compounds such as:
2-Hydroxy-5-(4-pyridinyl)benzaldehyde: Similar structure but lacks the azo group, resulting in different chemical and biological properties.
4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts: These compounds have similar azo and pyridine functionalities but differ in their alkyl chain lengths, affecting their solubility and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C12H9N3O2 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C12H9N3O2/c16-8-9-7-11(1-2-12(9)17)15-14-10-3-5-13-6-4-10/h1-8,17H |
InChI-Schlüssel |
WXCBCIYLHYWVSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC=NC=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


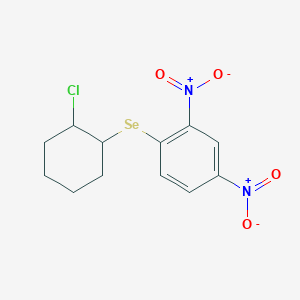

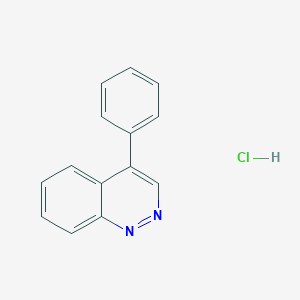
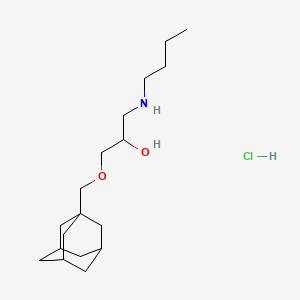
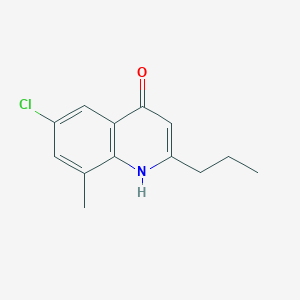
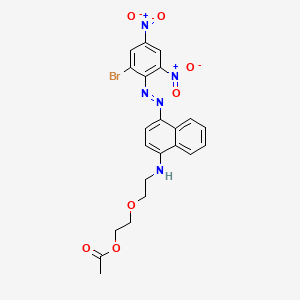
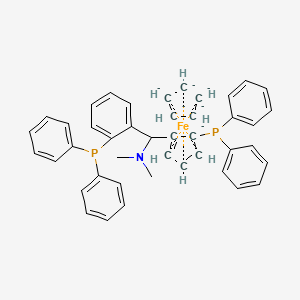

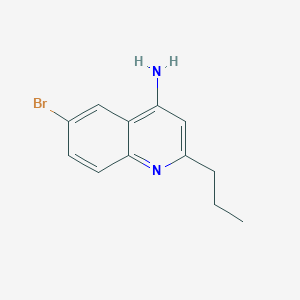
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
